Comparable CNS Antitumor Efficacy to BCNU with Distinct Tolerability Profile
In a randomized phase III trial of 251 adults with cerebral anaplastic gliomas who had received surgery and radiotherapy, intravenous Diaziquone (AZQ) demonstrated no significant difference in time to tumor progression or overall survival compared with carmustine (BCNU), the standard agent for brain tumor chemotherapy [1]. The two-year Kaplan-Meier survival rate was 22% for AZQ-treated patients versus 25% for BCNU-treated patients [2]. However, AZQ exhibited a differentiated toxicity profile: acute gastrointestinal toxicity and chronic pulmonary toxicity were more common with BCNU, while AZQ's toxicity was primarily hematologic and described as "somewhat better tolerated" [1].
| Evidence Dimension | Two-year Kaplan-Meier survival rate |
|---|---|
| Target Compound Data | 22% |
| Comparator Or Baseline | BCNU: 25% |
| Quantified Difference | 3 percentage points (no statistically significant difference) |
| Conditions | Phase III randomized trial, 251 adults with primary anaplastic glial brain tumors, post-surgery and radiotherapy, AZQ 15 mg/m²/day × 3 days q4w vs BCNU 200 mg/m² q8w |
Why This Matters
For CNS oncology research, Diaziquone offers equivalent efficacy to BCNU but with a distinct adverse event profile that may be preferable in protocols where pulmonary or gastrointestinal toxicity is a specific concern.
- [1] Schold SC Jr, Herndon JE 2nd, Burger PC, Halperin EC, Vick NA, Cairncross JG, et al. Randomized comparison of diaziquone and carmustine in the treatment of adults with anaplastic glioma. J Clin Oncol. 1993;11(1):77-83. View Source
- [2] Halperin EC, Gaspar L, Imperato J, Salter M, Herndon J 2nd, Dowling S. An analysis of radiotherapy data from the CNS cancer consortium's randomized prospective trial comparing AZQ to BCNU in the treatment of patients with primary malignant brain tumors. Am J Clin Oncol. 1993;16(4):277-283. View Source
